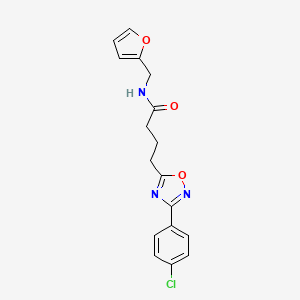
4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is a chemical compound used in scientific research. It is a potent inhibitor of the protein kinase CK2 and has potential applications in cancer treatment.
Mecanismo De Acción
4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide inhibits the activity of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to target proteins, leading to inhibition of downstream signaling pathways. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other protein kinases, including Akt and JNK. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide in lab experiments is its potent inhibition of CK2, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation is that it may not be selective for CK2 and may also inhibit other protein kinases. Careful controls and additional experiments may be necessary to confirm the specificity of its effects.
Direcciones Futuras
There are several potential future directions for research on 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide. One direction is to study its effects on other protein kinases and signaling pathways. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide involves several steps. The starting material is 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is reacted with 2-amino-4-chlorophenol to form 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol. This intermediate is then reacted with 2-(bromomethyl)phenyl acetic acid to form 2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoic acid. Finally, this compound is converted to 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide by reaction with thionyl chloride and ammonia.
Aplicaciones Científicas De Investigación
4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has potential applications in cancer treatment. It is a potent inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[[2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-15-5-4-6-17(13-15)23-27-24(32-28-23)19-7-2-3-8-20(19)31-14-21(29)26-18-11-9-16(10-12-18)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSIHHPRFRKKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)



![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)

![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)

